molecular formula C25H23N5O6 B2856904 (Z)-ethyl 1-isobutyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534577-18-9

(Z)-ethyl 1-isobutyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2856904
CAS RN: 534577-18-9
M. Wt: 489.488
InChI Key: DHVVBYBYUGIRMM-QYQHSDTDSA-N
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Description

The compound “(Z)-ethyl 1-isobutyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate” is a complex organic molecule. It is a derivative of the imidazo[1,2-a]pyrimidine class of compounds . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . A specific synthetic strategy for a similar class of compounds involves the electrocyclization reaction of imino pyridinium salts upon treatment with a strong base .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains an imidazo[1,2-a]pyrimidine core, which is a bicyclic structure consisting of an imidazole ring fused with a pyrimidine ring. The compound also contains various functional groups including an ethyl group, an isobutyl group, a nitrobenzoyl group, and a carboxylate group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. For instance, the nitro group could potentially undergo reduction reactions to form amines . The carboxylate group could participate in esterification or amidation reactions. The imidazo[1,2-a]pyrimidine core could also undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, the presence of the nitro group could contribute to its reactivity and polarity . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Behavior

Research on similar compounds, such as the synthesis of potential DNA intercalators and heterocycles from reactions involving aryl bis-isothiocyanates, showcases the interest in pyrimidine derivatives for their unique chemical properties and potential as intercalating agents, which could influence DNA replication and transcription processes (Ebrahimlo & Khalafy, 2008). The creation of novel compounds through chemical synthesis is a cornerstone of medicinal chemistry and drug design, highlighting the relevance of such research in developing new therapeutic agents.

Biological Applications and Anticancer Activity

Compounds with pyrimidine cores have been evaluated for their biological activities, including anticancer potential. For instance, novel ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates were synthesized and showed biological specificity towards certain tumor cell lines, suggesting their potential in targeted cancer therapy (Klimova et al., 2012). This illustrates the significant interest in pyrimidine derivatives as a basis for developing new anticancer compounds.

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of pyrimidine derivatives have also been a subject of interest. Studies have synthesized and evaluated compounds for their in vitro activity against various bacterial and fungal strains, indicating the potential of pyrimidine-based molecules in addressing antimicrobial resistance and providing new treatments for infectious diseases (Hassaneen et al., 2019).

Future Directions

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . Therefore, future research could focus on exploring new synthetic methodologies, studying their biological activity, and developing new drugs based on this scaffold.

properties

IUPAC Name

ethyl 7-(2-methylpropyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O6/c1-4-36-25(33)18-13-17-21(26-20-11-7-8-12-28(20)24(17)32)29(14-15(2)3)22(18)27-23(31)16-9-5-6-10-19(16)30(34)35/h5-13,15H,4,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVVBYBYUGIRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4[N+](=O)[O-])CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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